ethyl 2-(3-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-(3-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core benzothiophene structure, followed by the introduction of the pyrrol and pyrimidinylidene groups. The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of multi-step syntheses.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development or as a tool in biochemical studies.
Medicine: The compound’s potential biological activity could lead to its use in the development of new pharmaceuticals, particularly for diseases where current treatments are inadequate.
Industry: The compound could be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism by which ethyl 2-(3-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects depends on its interactions with molecular targets. These interactions could involve binding to specific proteins or enzymes, altering their activity and leading to changes in cellular processes. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to ethyl 2-(3-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate include other benzothiophene derivatives and pyrrol-based compounds. These compounds may share some structural features but differ in their specific functional groups and overall properties.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which can confer specific chemical and biological properties. This makes it a valuable target for research and development in various fields.
Properties
Molecular Formula |
C28H26ClN3O5S |
---|---|
Molecular Weight |
552.0 g/mol |
IUPAC Name |
ethyl 2-[3-[(E)-[1-(4-chlorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C28H26ClN3O5S/c1-4-37-27(35)23-20-7-5-6-8-22(20)38-26(23)31-15(2)13-17(16(31)3)14-21-24(33)30-28(36)32(25(21)34)19-11-9-18(29)10-12-19/h9-14H,4-8H2,1-3H3,(H,30,33,36)/b21-14+ |
InChI Key |
PDJUKYWPVAVBDW-KGENOOAVSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N3C(=CC(=C3C)/C=C/4\C(=O)NC(=O)N(C4=O)C5=CC=C(C=C5)Cl)C |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)N3C(=CC(=C3C)C=C4C(=O)NC(=O)N(C4=O)C5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
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